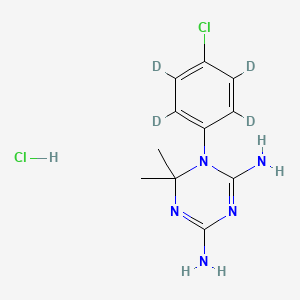

Cycloguanil-d4 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cycloguanil-d4 Hydrochloride is a deuterated form of Cycloguanil Hydrochloride, which is an active metabolite of the antimalarial drug proguanil. This compound is primarily used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical assays .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cycloguanil-d4 Hydrochloride typically involves the deuteration of Cycloguanil. This process includes the incorporation of deuterium atoms into the Cycloguanil molecule, which can be achieved through various chemical reactions. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production is carried out in specialized facilities equipped to handle deuterated compounds safely and efficiently .

Análisis De Reacciones Químicas

Types of Reactions

Cycloguanil-d4 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of deuterated analogs of oxidized Cycloguanil, while reduction can yield deuterated analogs of reduced Cycloguanil .

Aplicaciones Científicas De Investigación

Antimalarial Research

Cycloguanil-d4 hydrochloride is primarily utilized in the study of malaria treatment strategies. Its role as a DHFR inhibitor allows researchers to investigate resistance mechanisms in Plasmodium falciparum and Plasmodium vivax.

- In Vitro Studies : Cycloguanil-d4 has been used in various in vitro assays to evaluate its efficacy against different strains of malaria. Studies have reported IC50 values indicating its potency against Plasmodium DHFR, which helps in understanding its therapeutic potential and resistance profiles.

| Study Type | Findings |

|---|---|

| In Vitro Assays | High inhibitory potency against Plasmodium DHFR |

| Resistance Studies | Insights into mechanisms of drug resistance |

Drug Development

The compound is essential in the development of new antimalarial drugs. Its stable isotope labeling allows for precise tracking in pharmacokinetic studies, aiding the optimization of drug formulations.

- Combination Therapies : Research has shown that cycloguanil-d4 can enhance the effectiveness of other antimalarial agents when used in combination therapies, such as with atovaquone.

| Combination Agent | Synergistic Effect |

|---|---|

| Atovaquone | Increased efficacy against malaria |

| Sulfadiazine | Enhanced inhibition of Toxoplasma gondii |

Biological Mechanisms

Cycloguanil-d4 is studied for its interactions at the cellular level. Research indicates that it can inhibit not only malaria parasites but also other pathogens by targeting DHFR activity.

- Antiviral Properties : Recent studies have suggested that cycloguanil-d4 may exhibit antiviral effects against influenza and respiratory syncytial viruses by inhibiting host DHFR activity.

Case Study 1: Efficacy Against Malaria

A clinical trial involving cycloguanil pamoate demonstrated regression of lesions in patients with dermal leishmaniasis, suggesting potential applications beyond malaria treatment. While results were modest, they indicate the need for further exploration into cycloguanil's broader therapeutic uses.

Case Study 2: Inhibition Studies

In vitro studies have shown that cycloguanil-d4 effectively inhibits the replication of influenza viruses, highlighting its potential as a host-directed antiviral agent. This broadens its applicability in infectious disease management beyond malaria.

Mecanismo De Acción

Cycloguanil-d4 Hydrochloride exerts its effects by inhibiting the enzyme dihydrofolate reductase (DHFR) in the malarial parasite. This inhibition disrupts the synthesis of deoxythymidylate, an essential precursor for DNA synthesis, thereby preventing the replication and survival of the parasite . The molecular targets involved include the DHFR enzyme and the folate pathway, which are crucial for the parasite’s nucleic acid synthesis .

Comparación Con Compuestos Similares

Similar Compounds

Proguanil: The parent compound of Cycloguanil, used as an antimalarial drug.

Chlorproguanil: A structurally similar compound that also inhibits DHFR.

Pyrimethamine: Another DHFR inhibitor used in the treatment of malaria.

Uniqueness

Cycloguanil-d4 Hydrochloride is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research applications. This feature distinguishes it from other similar compounds, making it a valuable tool in scientific studies .

Actividad Biológica

Cycloguanil-d4 hydrochloride is a stable isotope-labeled derivative of cycloguanil, an active metabolite of the antimalarial drug proguanil. This compound has garnered attention due to its significant biological activity, particularly in the treatment of malaria caused by Plasmodium falciparum. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacokinetics, and relevant research findings.

Target Enzyme: Dihydrofolate Reductase (DHFR)

this compound primarily inhibits the enzyme dihydrofolate reductase (DHFR), which is crucial for folate metabolism in malaria parasites. By inhibiting DHFR, cycloguanil disrupts the synthesis of tetrahydrofolate, a coenzyme necessary for DNA synthesis and cellular replication in Plasmodium species. This inhibition leads to the suppression of malaria parasites in erythrocytes and hepatocytes, effectively reducing parasitemia levels in infected individuals .

Pharmacokinetics

Cycloguanil is rapidly absorbed following oral administration of proguanil, with its pharmacokinetic profile influenced by various factors including dietary fat. It is primarily distributed via organic cation transporters (OCT1 and OCT2), which facilitate its uptake into cells. The compound exhibits a half-life that supports its use in combination therapies against malaria .

In Vitro and In Vivo Studies

Recent studies have highlighted the efficacy of cycloguanil-d4 in various experimental setups:

- In Vitro Studies : Cycloguanil-d4 demonstrated significant inhibitory effects on Plasmodium falciparum DHFR, with IC50 values indicating potent activity against drug-resistant strains. The compound was shown to effectively reduce parasite viability in controlled laboratory conditions .

- In Vivo Studies : Animal models treated with cycloguanil-d4 exhibited marked reductions in parasitemia levels. For instance, studies involving mice infected with Plasmodium berghei showed that administration of cycloguanil significantly decreased parasite load and improved survival rates compared to control groups .

Case Studies

Several case studies have documented the clinical efficacy of cycloguanil derivatives:

- Clinical Trials : A pilot study involving children in Gabon treated with a combination therapy including cycloguanil resulted in a significant reduction of Schistosoma haematobium egg excretion, showcasing its potential beyond malaria treatment .

- Combination Therapies : Cycloguanil has been explored as part of combination therapies aimed at enhancing antimalarial efficacy while mitigating resistance development. Trials have indicated that combining cycloguanil with other antimalarials can lead to synergistic effects, improving overall treatment outcomes .

Data Summary

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅Cl₂N₅ |

| Molecular Weight | 288.176 g/mol |

| IC50 against P. falciparum DHFR | < 10 μM |

| Half-life | Approximately 6-12 hours |

| Primary Transporters | OCT1, OCT2 |

Propiedades

IUPAC Name |

1-(4-chloro-2,3,5,6-tetradeuteriophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN5.ClH/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8;/h3-6H,1-2H3,(H4,13,14,15,16);1H/i3D,4D,5D,6D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUAPRKJJUXEIE-HGSONKNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2C(=NC(=NC2(C)C)N)N)[2H])[2H])Cl)[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.